2,6-Dichloro-5-methoxynicotinonitrile
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Overview
Description
2,6-Dichloro-5-methoxynicotinonitrile is an organic compound with the molecular formula C7H4Cl2N2O. It is a derivative of nicotinonitrile, characterized by the presence of two chlorine atoms and a methoxy group attached to the pyridine ring. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary targets of 2,6-Dichloro-5-methoxynicotinonitrile are currently unknown. This compound is a relatively new chemical entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
The specific mode of action of This compound It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
The biochemical pathways affected by This compound It is known that the compound has some effect on plant resistance induction, suggesting it may interact with pathways related to the plant immune system .
Pharmacokinetics
The ADME properties of This compound It is known that the compound has high gastrointestinal absorption and is predicted to be bbb permeant . These properties suggest that the compound may have good bioavailability, although further studies are needed to confirm this .
Result of Action
The molecular and cellular effects of This compound Given its potential role in plant resistance induction, it is likely that the compound has some effect on the immune response of plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-5-methoxynicotinonitrile typically involves the chlorination of 5-methoxynicotinonitrile. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of exposure to hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-5-methoxynicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Substitution: Formation of substituted derivatives with functional groups like amines or thiols.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Scientific Research Applications
2,6-Dichloro-5-methoxynicotinonitrile is utilized in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Employed in the production of agrochemicals and pharmaceuticals due to its reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloronicotinonitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.
5-Methoxynicotinonitrile: Lacks the chlorine atoms, affecting its overall reactivity and stability.
2,6-Dichloro-3-methoxynicotinonitrile: Differently substituted, leading to variations in chemical behavior and applications.
Uniqueness
2,6-Dichloro-5-methoxynicotinonitrile is unique due to the combination of chlorine and methoxy substituents, which confer distinct reactivity patterns and stability. This makes it a valuable compound in synthetic chemistry and various industrial applications.
Properties
IUPAC Name |
2,6-dichloro-5-methoxypyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2O/c1-12-5-2-4(3-10)6(8)11-7(5)9/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJIECZOBAOYJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C(=C1)C#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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